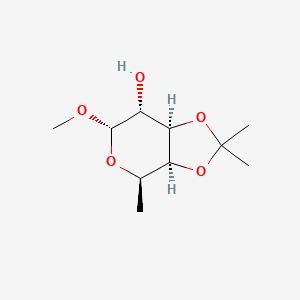

Methyl 6-deoxy-3,4-O-isopropylidene-a-D-galactopyranoside

Description

Methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside is a galactopyranoside derivative characterized by three key structural features: (i) a methyl group at the anomeric (C1) position, (ii) a 6-deoxy modification (C6 hydroxyl replaced by hydrogen), and (iii) a 3,4-O-isopropylidene acetal protecting group. This compound is widely used in carbohydrate chemistry as a synthetic intermediate for glycosylation reactions and as a precursor for bioactive molecules. Its synthesis typically involves selective deoxygenation at C6 and protection of the C3 and C4 hydroxyls via isopropylidene acetal formation. lists this compound as a biochemical reagent with commercial availability, highlighting its relevance in research .

Properties

Molecular Formula |

C10H18O5 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

(3aS,4R,6S,7R,7aR)-6-methoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |

InChI |

InChI=1S/C10H18O5/c1-5-7-8(15-10(2,3)14-7)6(11)9(12-4)13-5/h5-9,11H,1-4H3/t5-,6-,7+,8-,9+/m1/s1 |

InChI Key |

UONDNTMXANWPHZ-ZEBDFXRSSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@@H]([C@H]([C@H](O1)OC)O)OC(O2)(C)C |

Canonical SMILES |

CC1C2C(C(C(O1)OC)O)OC(O2)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside typically involves the protection of hydroxyl groups in galactopyranoside followed by methylation and isopropylidene formation. The reaction conditions often include the use of acid catalysts and protective groups to ensure selective reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pH, and reaction time to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like RuO4, which selectively oxidizes hydroxyl groups without affecting the glycosidic linkage.

Reduction: Reduction reactions can be performed using hydride donors to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions, such as the displacement of sulfonyl groups with nucleophiles like sodium azide, are common.

Common Reagents and Conditions

Oxidation: Ruthenium tetroxide (RuO4) in the presence of protective groups.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Formation of oxidized derivatives with altered hydroxyl groups.

Reduction: Reduced forms of the compound with modified functional groups.

Substitution: Azido derivatives and other substituted products.

Scientific Research Applications

Methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside is extensively used in scientific research due to its role as a precursor in the synthesis of pharmaceutical drugs. It is employed in the development of therapeutic agents for diseases such as cancer, diabetes, and inflammation. Additionally, it is used in the study of glycosylation processes and carbohydrate chemistry.

Mechanism of Action

The mechanism of action of Methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside involves its interaction with specific molecular targets and pathways. For instance, its derivatives have shown potential as antifungal and antiviral agents by inhibiting enzymes like sterol 14α-demethylase and SARS-CoV-2 main protease . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Reactivity Differences

- C6 Modifications : The target compound’s 6-deoxy group distinguishes it from analogs with C6 substituents like iodine (), isocyanato (), or acetyl (). Deoxygenation reduces steric bulk and enhances metabolic stability compared to polar hydroxyl groups .

- Protecting Groups : The 3,4-O-isopropylidene group in the target compound leaves C2 and C6 positions accessible for further functionalization, unlike 1,2:3,4-di-O-isopropylidene derivatives, which block additional hydroxyls and limit reactivity .

- Synthetic Pathways: While the target compound is synthesized via iodination followed by methanolysis (), derivatives like 6-O-acetyl analogs require milder acetylation conditions ().

Biological Activity

Methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside is a carbohydrate derivative notable for its unique structural features and potential biological activities. This compound, with a molecular formula of C_{11}H_{20}O_{7} and a molecular weight of approximately 218.25 g/mol, contains a methyl ether at the anomeric position and an isopropylidene protecting group on the hydroxyl groups at positions 3 and 4 of the galactopyranoside ring. The absence of a hydroxyl group at the sixth carbon (6-deoxy) significantly influences its chemical behavior and biological interactions.

Structural Characteristics

The compound's structure can be represented as follows:

| Feature | Description |

|---|---|

| Molecular Formula | C_{11}H_{20}O_{7} |

| Molecular Weight | 218.25 g/mol |

| Structural Characteristics | Methyl ether at anomeric position, isopropylidene protecting groups at C3 and C4 |

Biological Activity Overview

Research indicates that methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside exhibits various biological activities, particularly in relation to its interactions with proteins and other biomolecules. Notably, derivatives of galactose can influence cell signaling pathways through their binding affinity with lectins.

Potential Biological Activities:

- Inhibition of Aldose Reductase : Compounds similar to methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside have been investigated for their ability to inhibit aldose reductase, an enzyme associated with diabetic complications. Inhibiting this enzyme may provide therapeutic benefits for diabetic patients by reducing oxidative stress and cell death in high-glucose environments .

- Anti-infective Properties : The compound has shown potential in anti-infective applications, including interactions with various viruses and bacteria. Its structural features may enhance its efficacy against pathogens, making it a candidate for further research in infectious disease management .

Case Studies and Research Findings

Several studies have explored the biological activity of methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside and related compounds:

- Aldose Reductase Inhibition : A study demonstrated that derivatives akin to methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside effectively inhibited aldose reductase activity in vitro. This inhibition was linked to reduced apoptosis in photoreceptor-like cell lines exposed to high glucose levels, highlighting the compound's potential in managing diabetic retinopathy .

- Cytotoxicity Studies : Research involving structural analogs assessed their cytotoxic effects on various cancer cell lines. The findings indicated that modifications in the sugar moiety can enhance or diminish cytotoxicity, suggesting that methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside may possess selective cytotoxic properties depending on its specific structural configuration .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside along with their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 6-deoxy-2-O-methyl-3,4-O-isopropylidene-α-D-galactopyranoside | C_{11}H_{20}O_{7} | Additional methyl ether at position 2 |

| Methyl 6-deoxy-3-O-benzyl-α-D-galactopyranoside | C_{12}H_{16}O_{7} | Benzyl ether protection instead of isopropylidene |

| Methyl α-D-galactopyranoside | C_{7}H_{14}O_{5} | Simplified structure without protective groups |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR identify anomeric configurations (δ 4.69 ppm for H-1) and regiochemistry (e.g., C-6 deoxy at δ 2.3 ppm in ¹³C NMR) .

- X-ray Crystallography : Resolves absolute configuration and ring puckering (e.g., boat conformations in lactone derivatives) .

- HRMS : Confirms molecular formula (e.g., [C₇H₁₃IO₅+Na]⁺ at m/z 326.9700) .

Advanced Application : Use NOESY/ROESY to probe spatial proximity of protons in constrained ring systems .

What are the implications of the compound’s conformational flexibility in its reactivity, based on puckering coordinates analysis?

Advanced Research Focus

The isopropylidene group restricts ring flexibility, favoring boat conformations in lactone derivatives . Cremer-Pople puckering coordinates quantify out-of-plane displacements, revealing how pseudorotation impacts reactivity (e.g., axial vs. equatorial attack in glycosylation) . For example, steric hindrance in boat conformations may reduce nucleophilic substitution rates at C-6.

Experimental Design : Compare reaction kinetics of conformationally locked vs. flexible analogs using time-resolved spectroscopy.

How does the introduction of a 6-deoxy group influence biological activity in glycoconjugate vaccines or enzyme inhibitors?

Advanced Research Focus

The 6-deoxy group enhances metabolic stability by reducing susceptibility to hydrolytic enzymes. In cancer immunotherapy, 6-deoxy-6-iodo derivatives act as glycosphingolipid analogs, modulating immune cell recognition . For enzyme inhibition (e.g., α-glucosidase), the deoxy group alters hydrogen-bonding networks, improving specificity .

Future Directions : Synthesize 6-deoxy analogs with fluorinated or azido substituents for click chemistry-based targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.